molecular formula C10H12O4 B2777925 methyl (2S)-2-(4-hydroxyphenoxy)propanoate CAS No. 121210-26-2

methyl (2S)-2-(4-hydroxyphenoxy)propanoate

Cat. No. B2777925
M. Wt: 196.202
InChI Key: UUYSCNGPNOYZMC-ZETCQYMHSA-N
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Description

“Methyl (2S)-2-(4-hydroxyphenoxy)propanoate” is a chemical compound that likely contains a methyl ester group (-COOCH3) and a hydroxyphenoxy group (-O-C6H4-OH). The “(2S)” notation indicates that the molecule has a specific stereochemistry at the 2nd carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show a methyl ester group attached to the second carbon of a propyl chain, with a hydroxyphenoxy group also attached to the same carbon .


Chemical Reactions Analysis

This compound, like other esters, could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. The presence of the hydroxyphenoxy group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often used in fragrances and flavorings .

Scientific Research Applications

Chemical Compound Synthesis and Biological Activities

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate and related compounds have been explored in various scientific research contexts, particularly in the synthesis of new chemical entities and the evaluation of their biological activities.

  • Synthesis of Phenolic Compounds and Anti-inflammatory Activities : A study by Ren et al. (2021) isolated new phenolic compounds, including derivatives related to methyl (2S)-2-(4-hydroxyphenoxy)propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds were evaluated for their anti-inflammatory activities, demonstrating modest inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).

  • Asymmetric Synthesis and Anti-myocardial Ischemia Drug Candidates : Dong et al. (2009) reported the synthesis and biological evaluation of Danshensu derivatives, including (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, as potential anti-myocardial ischemia drugs. These compounds showed potent protective activities against hypoxia-induced cellular damage, highlighting their therapeutic potential (Dong et al., 2009).

  • Catalysis and Polymerization Applications : Research by Chen et al. (2001) involved the reaction of a phenol derivative with trimethylaluminum, leading to the development of highly efficient catalysts for the ring-opening polymerization of lactones. This work demonstrates the utility of methyl (2S)-2-(4-hydroxyphenoxy)propanoate related compounds in polymer chemistry and materials science (Chen et al., 2001).

  • Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a phenolic environmental pollutant. This research underscores the environmental applications of enzymes and the potential for the detoxification of hazardous compounds (Chhaya & Gupte, 2013).

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it has potential pharmaceutical uses, future research could focus on drug development and clinical trials .

properties

IUPAC Name

methyl (2S)-2-(4-hydroxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSCNGPNOYZMC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-(4-hydroxyphenoxy)propanoate

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